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Introduction
N-methylleukotriene C4 (N-methyl LTC4) is a potent and selective synthetic analog of

leukotriene C4 (LTC4). Unlike its endogenous counterpart, N-methyl LTC4 is resistant to

metabolism into LTD4 and LTE4, making it a valuable tool for studying the specific roles of the

cysteinyl leukotriene receptor 2 (CysLT2). The CysLT2 receptor is a G-protein coupled receptor

(GPCR) that, upon activation, initiates a signaling cascade leading to the mobilization of

intracellular calcium.[1][2] This makes N-methyl LTC4 an ideal agonist for investigating CysLT2

receptor function and for screening potential antagonists using calcium imaging assays.

Calcium imaging is a widely used technique to monitor the intracellular calcium concentration

([Ca2+]i) as a readout for the activation of GPCRs and other signaling pathways.[1][3]

Fluorescent calcium indicators, such as Fluo-4 AM, are cell-permeable dyes that exhibit a

significant increase in fluorescence intensity upon binding to free calcium ions. This change in

fluorescence can be measured over time using fluorescence microscopy or a plate reader,

providing a dynamic profile of receptor activation.

These application notes provide a detailed protocol for utilizing N-methyl LTC4 in calcium

imaging experiments with cells expressing the CysLT2 receptor, using Fluo-4 AM as the

calcium indicator.
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Data Presentation
The following table summarizes the key quantitative parameters of N-methyl LTC4 for use in

calcium imaging experiments.

Parameter Value Cell System Notes

Agonist
N-methylleukotriene

C4

Human CysLT2

Receptor

Potent and selective

agonist.

Receptor Target
Cysteinyl Leukotriene

Receptor 2 (CysLT2)
Gq-coupled GPCR

EC50 at human

CysLT2
~122 nM

Aequorin-based

calcium assay

The half-maximal

effective concentration

for inducing a calcium

response.

EC50 at human

CysLT1
> 2,000 nM

Aequorin-based

calcium assay

Demonstrates high

selectivity for CysLT2

over CysLT1.

Recommended

Working

Concentration Range

1 nM - 1 µM
Mammalian cell lines

(e.g., CHO-K1)

For generating dose-

response curves.

Calcium Indicator Fluo-4 AM
Excitation/Emission:

~494 nm / ~515 nm.

Typical Fluo-4 AM

Loading

Concentration

1 - 5 µM
Adherent mammalian

cells

Typical Fluo-4 AM

Incubation Time

30 - 60 minutes at

37°C

Adherent mammalian

cells

Followed by a de-

esterification period.

Signaling Pathway
The activation of the CysLT2 receptor by N-methyl LTC4 initiates a well-defined signaling

cascade that results in the release of calcium from intracellular stores. This pathway is primarily

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15132268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mediated by the Gq alpha subunit of the heterotrimeric G-protein.

N-methyl LTC4 CysLT2 Receptor
(GPCR)

Binds to Gq ProteinActivates Phospholipase C
(PLC)

Activates PIP2Cleaves

IP3

DAG

IP3 Receptor

Binds to

Endoplasmic
Reticulum (ER)

Opens Increased
Cytosolic Ca²⁺

Causes

Click to download full resolution via product page

CysLT2 Receptor Signaling Pathway

Experimental Workflow
The following diagram outlines the general workflow for a calcium imaging experiment using N-

methyl LTC4.
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Cell Preparation

Dye Loading

Calcium Imaging

Data Analysis

1. Culture CysLT2-expressing cells
(e.g., CHO-K1-CysLT2)

2. Plate cells in a suitable format
(e.g., 96-well plate)

3. Prepare Fluo-4 AM
loading solution

4. Incubate cells with
Fluo-4 AM

5. Wash cells to remove
extracellular dye

6. Acquire baseline
fluorescence reading

7. Add N-methyl LTC4
(agonist)

8. Record fluorescence changes
over time

9. Quantify fluorescence intensity

10. Generate dose-response curves
and calculate EC50

Click to download full resolution via product page

Experimental Workflow for Calcium Imaging
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Experimental Protocols
Materials

N-methylleukotriene C4 (Store as a stock solution in ethanol or DMSO at -80°C)

CysLT2 receptor-expressing cells (e.g., CHO-K1 cells stably transfected with the human

CysLT2 receptor)[4]

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and appropriate

selection antibiotics

Fluo-4 AM (Store as a stock solution in anhydrous DMSO at -20°C)

Pluronic F-127 (20% solution in DMSO)

Probenecid (optional, to prevent dye extrusion)

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

96-well black-walled, clear-bottom microplates

Fluorescence microplate reader or fluorescence microscope with an injection port and kinetic

reading capabilities (Excitation: ~490 nm, Emission: ~525 nm)

Protocol: Calcium Mobilization Assay in a 96-Well Plate
Format
This protocol is adapted from standard procedures for GPCR-mediated calcium mobilization

assays.[5][6][7]

1. Cell Plating:

Culture CysLT2-expressing cells to ~80-90% confluency.

Trypsinize and resuspend the cells in a complete culture medium.

Plate the cells in a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000

cells per well in 100 µL of medium.
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Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Preparation of Reagents:

N-methyl LTC4 dilutions: Prepare serial dilutions of N-methyl LTC4 in Assay Buffer (HBSS

with 20 mM HEPES) at 2X the final desired concentration.

Fluo-4 AM Loading Solution:

Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

For one 96-well plate, mix 20 µL of 1 mM Fluo-4 AM stock solution with 20 µL of 20%

Pluronic F-127 in a microcentrifuge tube.

Add this mixture to 10 mL of Assay Buffer and vortex thoroughly to create the final loading

solution (final Fluo-4 AM concentration will be ~2 µM).

If using probenecid, it can be added to the Assay Buffer at a final concentration of 2.5 mM.

3. Dye Loading:

Gently remove the culture medium from the wells.

Wash the cells once with 100 µL of Assay Buffer.

Add 100 µL of the Fluo-4 AM Loading Solution to each well.

Incubate the plate at 37°C for 60 minutes in the dark.

After incubation, gently remove the loading solution and wash the cells twice with 100 µL of

Assay Buffer.

Add 100 µL of Assay Buffer to each well and incubate at room temperature for 30 minutes to

allow for complete de-esterification of the dye.

4. Calcium Imaging:
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Set the fluorescence plate reader to record kinetic fluorescence with excitation at ~490 nm

and emission at ~525 nm.

Place the cell plate in the reader.

Record a stable baseline fluorescence for 10-20 seconds.

Using the instrument's injector, add 100 µL of the 2X N-methyl LTC4 dilutions to the

respective wells.

Continue recording the fluorescence intensity for at least 60-120 seconds to capture the

peak response and subsequent decay.

5. Data Analysis:

The change in fluorescence is typically expressed as the ratio of fluorescence after agonist

addition (F) to the baseline fluorescence (F0), i.e., F/F0, or as (F - F0) / F0.

Plot the peak fluorescence response against the logarithm of the N-methyl LTC4

concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Troubleshooting and Considerations
Low Signal: Ensure complete de-esterification of Fluo-4 AM. Optimize cell density and dye

loading concentration/time. Check the filter set of the fluorescence reader.

High Background: Ensure thorough washing after dye loading to remove extracellular Fluo-4

AM. Some instruments and assay kits include quencher reagents to reduce extracellular

fluorescence.[5]

Cell Detachment: Be gentle during washing steps. Use cell culture-treated plates to ensure

strong adherence.

Agonist Preparation: N-methyl LTC4 is a lipid, so ensure it is fully dissolved in the stock

solution and properly diluted in the aqueous assay buffer to avoid precipitation.
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Controls: Include wells with no agonist (buffer only) to determine baseline fluorescence and

wells with a calcium ionophore like ionomycin as a positive control for maximal calcium

influx.[8]

By following these detailed application notes and protocols, researchers can effectively utilize

N-methylleukotriene C4 as a selective agonist to study CysLT2 receptor signaling and

function through calcium imaging experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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